molecular formula C13H22N2 B12928995 N',N'-diethyl-N-phenyl-propane-1,3-diamine

N',N'-diethyl-N-phenyl-propane-1,3-diamine

Cat. No.: B12928995
M. Wt: 206.33 g/mol
InChI Key: WXFNPHZNUUIRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’-diethyl-N-phenyl-propane-1,3-diamine is an organic compound with the molecular formula C13H22N2 It is a diamine derivative, characterized by the presence of two ethyl groups and a phenyl group attached to the nitrogen atoms of a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-phenyl-propane-1,3-diamine typically involves the reaction of N-phenyl-1,3-propanediamine with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N’,N’-diethyl-N-phenyl-propane-1,3-diamine may involve a continuous process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet commercial demands. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-phenyl-propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N’,N’-diethyl-N-phenyl-propane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-phenyl-propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-dimethyl-1,3-propanediamine
  • N,N-diethyl-1,3-propanediamine
  • N-phenyl-1,3-propanediamine

Uniqueness

N’,N’-diethyl-N-phenyl-propane-1,3-diamine is unique due to the presence of both diethyl and phenyl groups, which confer distinct chemical and physical properties. These structural features make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N',N'-diethyl-N-phenylpropane-1,3-diamine

InChI

InChI=1S/C13H22N2/c1-3-15(4-2)12-8-11-14-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3

InChI Key

WXFNPHZNUUIRFT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.